![molecular formula C21H27N3O3S B2720568 N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]pentanamide CAS No. 393834-14-5](/img/structure/B2720568.png)
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]pentanamide, also known as GSK2330672, is a novel small molecule inhibitor that has been extensively studied for its potential application in various scientific research fields. This compound was first synthesized by GlaxoSmithKline in 2011 and has since gained significant attention due to its unique structure and mechanism of action.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Recent advancements in synthetic chemistry have led to the development of new compounds with promising biological activities. For instance, novel dihydropyridine derivatives exhibiting significant antimicrobial activities have been synthesized, showcasing the potential of pyridine-based compounds in drug development (Joshi, 2015). Additionally, the synthesis and characterization of sulfonamide derivatives have been explored for their pro-apoptotic effects in cancer cells, highlighting the therapeutic potential of sulfonamide-based compounds (Cumaoğlu et al., 2015).
Antimicrobial and Anticancer Activities
N-substituted pyrrolinones with sulfonamide groups have shown valuable antimicrobial and anti-inflammatory properties, emphasizing the importance of sulfonylphenyl groups in medicinal chemistry (Akbari et al., 2022). Furthermore, novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activity, providing insights into the structure-activity relationships critical for designing effective cancer therapies (Szafrański & Sławiński, 2015).
Pharmaceutical Solvates and Drug Development
The formation of solvates with pharmaceutical compounds, such as sulfamethazine, has been studied to understand the impact of solvent molecules on the physicochemical properties of active pharmaceutical ingredients (APIs). This research contributes to drug development by highlighting the role of pyridine solvates in enhancing the stability and effectiveness of drug formulations (Patel & Purohit, 2017).
Wirkmechanismus
Mode of Action
It’s important to note that the interaction of a compound with its targets can lead to various changes in cellular processes .
Biochemical Pathways
The compound could potentially interact with multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
The compound’s effects would depend on its mode of action and the biochemical pathways it affects .
Eigenschaften
IUPAC Name |
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-2-3-9-21(25)23-18-10-12-19(13-11-18)28(26,27)24-15-5-4-8-20(24)17-7-6-14-22-16-17/h6-7,10-14,16,20H,2-5,8-9,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVAKSHBFXECCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
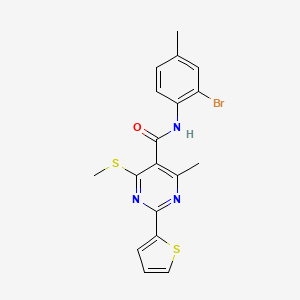
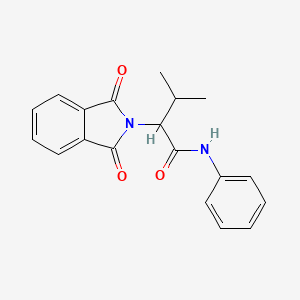
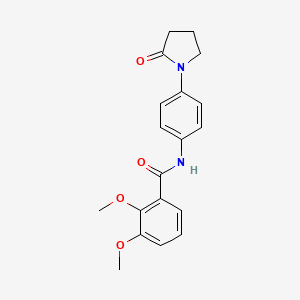

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2720491.png)
![2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B2720495.png)
![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2720499.png)
![Methyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazo lidino[1,2-h]purin-3-yl]acetate](/img/structure/B2720500.png)
![2-[(Morpholin-4-ylacetyl)amino]benzamide](/img/structure/B2720501.png)
![8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2720502.png)
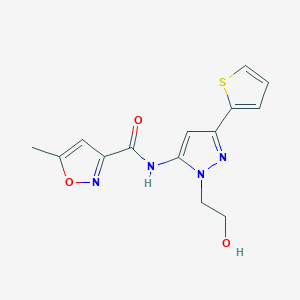
![5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2720505.png)
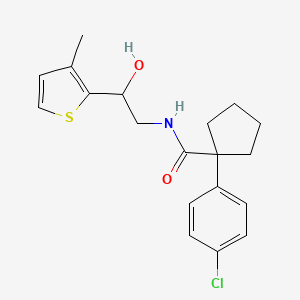
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2720507.png)
